REACTION_SMILES
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[Al+3:23].[Cl-:22].[Cl-:24].[Cl-:25].[Cl:11][c:12]1[n:13][cH:14][c:15]([C:16]([F:17])([F:18])[F:19])[cH:20][cH:21]1.[Cl:1][c:2]1[n:3][cH:4][c:5]([C:6]([OH:7])=[O:8])[cH:9][cH:10]1>>[Cl:1][c:2]1[n:3][cH:4][c:5]([C:6]([Cl:22])([Cl:24])[Cl:25])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
FC(F)(F)c1ccc(Cl)nc1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=C(O)c1ccc(Cl)nc1
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Name
|
|
Type
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product
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Smiles
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Clc1ccc(C(Cl)(Cl)Cl)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |